![molecular formula C20H17NO5 B2463304 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide CAS No. 2321334-49-8](/img/structure/B2463304.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide
描述
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide is an organic compound that features a complex structure with multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a benzo[d][1,3]dioxole derivative under basic conditions.
Introduction of the furan groups: The furan groups can be introduced via a Friedel-Crafts acylation reaction, where the furan rings are attached to the ethyl chain.
Final coupling: The final step involves coupling the benzo[d][1,3]dioxole and furan-substituted acrylamide under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the acrylamide moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in drug discovery and development.
Industry: It could be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
相似化合物的比较
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-furylmethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-thienylmethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-pyridylmethyl)acrylamide
Uniqueness
What sets (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide apart from similar compounds is the presence of two furan rings, which may confer unique electronic and steric properties. These properties could influence its reactivity and interactions with biological targets, making it a compound of particular interest for further study.
生物活性
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Characteristics
The compound belongs to the class of acrylamide derivatives and features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives exhibiting similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro assays have shown that related compounds exhibit IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines .
- The mechanism of action includes induction of apoptosis and cell cycle arrest, as evidenced by annexin V-FITC assays and cell cycle analysis.
-
Mechanisms of Action :
- The anticancer activity is often attributed to the inhibition of the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells .
- Molecular docking studies suggest strong binding affinities to target proteins involved in cell survival and proliferation pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances anticancer activity by increasing electron density, which may facilitate interactions with biological targets.
- Furan Moiety : The di(furan-2-yl)ethyl side chain has been shown to contribute significantly to the compound's bioactivity, potentially through enhanced lipophilicity and improved binding interactions .
Data Table: Biological Activities of Related Compounds
Compound Name | Structure | IC50 (µM) | Cancer Type | Mechanism |
---|---|---|---|---|
Compound A | Structure A | 1.54 | HepG2 | EGFR Inhibition |
Compound B | Structure B | 4.52 | MCF7 | Apoptosis Induction |
Compound C | Structure C | 2.38 | HCT116 | Cell Cycle Arrest |
Case Studies
-
Study on Thiourea Derivatives :
A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties that exhibited promising anticancer activity with IC50 values lower than standard chemotherapeutics like doxorubicin . This highlights the potential for developing new therapeutic agents based on similar structural frameworks. -
In Vivo Studies :
Animal model studies indicated that compounds with similar structures significantly reduced tumor growth in xenograft models, demonstrating their potential efficacy in clinical applications.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide?
- Methodology : The compound can be synthesized via a multi-step process involving: (i) Aldol condensation : Reacting benzo[d][1,3]dioxole-5-carbaldehyde with acryloyl chloride derivatives under basic conditions (e.g., KOH in ethanol) to form the α,β-unsaturated carbonyl intermediate. (ii) Amide coupling : Using coupling agents like EDCI/HOBt or DCC to react the intermediate with 2,2-di(furan-2-yl)ethylamine.
- Key parameters include solvent choice (polar aprotic solvents like DMF enhance reaction kinetics), temperature (60–80°C), and stoichiometric ratios (1:1.05 for aldehyde:amine).
- Characterization involves 1H/13C NMR (e.g., δ 7.50 ppm for trans-alkene protons) and ESI-MS (expected [M+H]+ ~430–450 m/z) .
Q. How is the stereochemical configuration (E/Z) of the acrylamide moiety confirmed experimentally?
- Methodology : (i) NMR analysis : The coupling constant () between the α and β protons of the acrylamide group. For trans (E)-isomers, (e.g., δ 7.50 ppm, d, ) . (ii) X-ray crystallography : If single crystals are obtained, SHELX software can resolve the absolute configuration . (iii) HPLC with chiral columns : To separate and quantify E/Z isomers using mobile phases like hexane/isopropanol.
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodology : (i) Enzyme inhibition assays : Test against kinases or ligases (e.g., Mur ligases for antibacterial activity) using fluorescence-based substrates . (ii) Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 µM concentrations. (iii) Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., IC50 values) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the di(furan-2-yl)ethylamine precursor?
- Methodology : (i) Catalyst screening : Use Pd/C or Raney Ni for hydrogenation of furan-protected intermediates. (ii) Solvent effects : Ethanol/water mixtures improve furan stability during reductive amination. (iii) Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC-MS .
Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?
- Methodology : (i) Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole group with a fluorinated benzene ring to reduce CYP450-mediated oxidation . (ii) Prodrug design : Introduce ester or carbamate groups at the acrylamide nitrogen to improve solubility and slow hepatic clearance. (iii) SAR studies : Compare analogs with varying furan substituents (e.g., 3-methylfuran vs. 2-thiophene) using molecular docking (AutoDock Vina) to predict binding modes .
Q. How can data contradictions in biological activity between similar acrylamide derivatives be resolved?
- Methodology : (i) Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to identify false positives. (ii) Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out non-specific interactions . (iii) Crystallographic studies : Resolve target-ligand complexes to confirm binding poses (e.g., SHELX-refined PDB files) .
Q. Experimental Design Considerations
Q. What analytical techniques are critical for purity assessment during scale-up synthesis?
- Methodology : (i) HPLC-DAD/MS : Hypersil C18 columns (4.6 × 250 mm, 5 µm) with acetonitrile/water gradients (0.1% formic acid) to detect impurities <0.1% . (ii) Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values. (iii) Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative byproducts .
Q. How to address low solubility in aqueous buffers during in vivo studies?
- Methodology : (i) Formulation optimization : Use co-solvents like PEG-400 or cyclodextrin-based carriers (e.g., Captisol®). (ii) Salt formation : React with HCl or sodium citrate to improve hydrophilicity. (iii) Nanoemulsions : Prepare lipid-based nanoparticles (50–200 nm) via high-pressure homogenization .
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2,2-bis(furan-2-yl)ethyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-20(8-6-14-5-7-18-19(11-14)26-13-25-18)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-11,15H,12-13H2,(H,21,22)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIPTNLXWUUDGR-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。